1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane
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Overview
Description
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
The synthesis of 1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method uses glyoxal and ammonia in the presence of an acid catalyst.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes or ketones
Chemical Reactions Analysis
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert imidazole derivatives back to imidazolines.
Substitution: This compound can undergo substitution reactions with various reagents to form substituted imidazole derivatives.
Cycloaddition: This compound can participate in cycloaddition reactions to form cyclic compounds
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper catalysts). Major products formed from these reactions include substituted imidazole derivatives and cyclic compounds .
Scientific Research Applications
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane has several scientific research applications, including:
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: This compound is used in the development of pharmaceuticals for the treatment of various diseases, including infections and cancer.
Industry: Imidazole derivatives are used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane can be compared with other similar compounds, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound is used as a precursor to N-heterocyclic carbene catalysts.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is used as a ligand for palladium complexes in various catalytic reactions.
7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines: These compounds are used in the synthesis of various amides, sulfonamides, ureas, and thioureas
The uniqueness of this compound lies in its specific structure and the versatility of its chemical reactions, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
61033-68-9 |
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Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[3-(4,5-dihydro-1H-imidazol-2-yl)propyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H16N4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h1-7H2,(H,10,11)(H,12,13) |
InChI Key |
QLKLOGPFADPKFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CCCC2=NCCN2 |
Origin of Product |
United States |
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